3-Methylpyridine-2-carbothioamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylpyridine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEENLLJOQZUCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334017-95-7 | |
| Record name | 3-Methyl-2-pyridinecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes for 3-Methylpyridine-2-carbothioamide
The primary route to this compound hinges on the initial synthesis of a stable precursor, typically 3-Methylpyridine-2-carboxylic acid or its nitrile analog, 3-methyl-2-cyanopyridine. These intermediates then undergo conversion to the desired carbothioamide.
The synthesis of the essential precursor, 3-methyl-2-cyanopyridine, can be achieved through several methods. A common industrial method is the ammoxidation of 3-methylpyridine (B133936) (3-picoline). This gas-phase reaction involves passing a mixture of 3-picoline, ammonia (B1221849), and air over a heterogeneous catalyst at elevated temperatures. wikipedia.org Various catalysts have been explored for this process to optimize the yield and selectivity for 3-cyanopyridine. mdpi.com
Another laboratory-scale approach to 3-methyl-2-cyanopyridine is the direct cyanation of 3-methylpyridine. This can be accomplished by treating 3-methylpyridine with a cyanating agent. One reported method involves the reaction of 3-methyl-1-methoxypyridinium methylsulfate (B1228091) with a cyanide ion source. prepchem.com A direct cyanation has also been reported by treating 3-methylpyridine with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide, affording 3-methyl-2-pyridinecarbonitrile in good yield. thieme-connect.de Additionally, a synthetic route starting from 3-methylpyridine involves halogenation at the 2-position, followed by a nucleophilic substitution with a cyanide salt. pipzine-chem.com
The precursor 3-methylpyridine itself is produced industrially through the reaction of acrolein with ammonia over an oxide-based heterogeneous catalyst. wikipedia.org Alternative routes include the reaction of acrolein, propionaldehyde, and ammonia, or as a co-product in the Chichibabin pyridine (B92270) synthesis from acetaldehyde, formaldehyde (B43269), and ammonia. wikipedia.orgresearchgate.net A process for the synthesis of 3-methylpyridine from formaldehyde, paracetaldehyde, ammonia, and acetic acid has also been described. google.com
The following table summarizes various synthetic methods for key precursors.
| Precursor | Starting Material(s) | Key Reagents/Conditions | Yield |
|---|---|---|---|
| 3-Methyl-2-cyanopyridine | 3-Methylpyridine | Ammoxidation (NH3, O2, catalyst) | High yields reported with various catalysts mdpi.com |
| 3-Methyl-2-cyanopyridine | 3-Methylpyridine | Nitric acid, trifluoroacetic anhydride, then KCN | 75% thieme-connect.de |
| 3-Methylpyridine | Acrolein, Ammonia | Gas phase, oxide catalyst | Industrially significant method wikipedia.org |
| 3-Methylpyridine | Formaldehyde, Paracetaldehyde, Ammonia, Acetic Acid | Continuous reaction at 260-300°C and 30-130 bar | Yields of at least 64% based on formaldehyde google.com |
Once the 3-methyl-2-cyanopyridine precursor is obtained, it can be converted to this compound. A common pathway involves a two-step process: hydrolysis of the nitrile to the corresponding carboxamide, followed by thionation. The hydrolysis of the cyanopyridine to 3-methylpyridine-2-carboxamide can be achieved under acidic or basic conditions.
The subsequent thionation of the carboxamide is a crucial step to introduce the sulfur atom. A widely used and efficient reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). The reaction typically involves heating the carboxamide with Lawesson's reagent in an inert solvent such as toluene (B28343) or tetrahydrofuran. This method is generally applicable to a wide range of amides for the synthesis of their corresponding thioamides.
An alternative, more direct route from the nitrile involves its reaction with a source of hydrogen sulfide, such as H₂S gas or a salt like sodium hydrosulfide, often in the presence of a base.
Synthesis of Structural Analogs and Derivatives of this compound
The core structure of this compound can be modified to generate a library of related compounds with potentially diverse chemical properties. These modifications can be made at the nitrogen atom of the carbothioamide, on the pyridine ring, or by incorporating the carbothioamide into a larger fused ring system.
N-substituted derivatives of this compound can be prepared by reacting the primary carbothioamide with various electrophiles under basic conditions. A common method for synthesizing N-aryl or N-alkyl carbothioamides involves the reaction of an amine with an isothiocyanate. In the context of modifying this compound, one could envision a multi-step sequence starting with the synthesis of 3-methylpicolinoyl isothiocyanate from the corresponding carboxylic acid, followed by reaction with a desired amine.
A more direct approach involves the reaction of this compound with an alkyl or aryl halide in the presence of a base to achieve N-alkylation or N-arylation. Another strategy involves the reaction of 3-methylpicolinamide (B1317356) with Lawesson's reagent to form the thioamide, which can then be further functionalized. For instance, the synthesis of 2-(5-substituted-2-oxoindolin-3-ylidene)-N-substituted hydrazine (B178648) carbothioamides has been reported, which involves the reaction of a hydrazine derivative with an isothiocyanate to form the N-substituted carbothioamide moiety. researchgate.net
The synthesis of pyridine carboxamide analogs often starts from the corresponding pyridine carboxylic acids. For example, salts of 2-amino-3-methylpyridine (B33374) have been synthesized by reacting it with various carboxylic acids, such as fumaric acid and 5-chlorosalicylic acid. iucr.org While not carboxamides themselves, these salts demonstrate the reactivity of the pyridine nitrogen and the potential for forming derivatives at other positions of the pyridine ring. The synthesis of these salts typically involves mixing the 2-amino-3-methylpyridine and the carboxylic acid in a suitable solvent like ethanol (B145695) or methanol (B129727) and allowing the salt to crystallize. iucr.org
The carbothioamide group can serve as a key functional handle for the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrazoline-carbothioamides. The general and widely adopted method for synthesizing these compounds is through the cyclization of α,β-unsaturated carbonyl compounds, commonly known as chalcones, with thiosemicarbazide (B42300). nih.govacs.orgsemanticscholar.org
The synthesis begins with the Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form the chalcone (B49325) intermediate. nih.govacs.org In the context of creating a derivative of this compound, one would start with a chalcone bearing a 3-methylpyridine moiety. This chalcone is then reacted with thiosemicarbazide, typically in a solvent like ethanol or acetic acid, often with a basic or acidic catalyst, to yield the 4,5-dihydro-1H-pyrazole-1-carbothioamide (pyrazoline-carbothioamide). nih.govacs.org The reaction proceeds via a Michael addition of the thiosemicarbazide to the chalcone, followed by an intramolecular cyclization and dehydration.
The following table provides a general overview of the synthesis of pyrazoline-carbothioamides.
| Reaction Step | Reactants | Key Reagents/Conditions | Product |
|---|---|---|---|
| Chalcone Synthesis | Substituted Aldehyde and Acetophenone | Base (e.g., NaOH) in Ethanol | α,β-Unsaturated Ketone (Chalcone) |
| Pyrazoline Formation | Chalcone and Thiosemicarbazide | Reflux in Glacial Acetic Acid or Ethanol with a base | Pyrazoline-1-carbothioamide |
Mechanistic Investigations of Condensation Reactions for Carbothioamide Formation
The formation of this compound and related structures, particularly those derived from thiosemicarbazide, typically proceeds through a condensation reaction. This reaction involves the corresponding aldehyde, 3-methylpyridine-2-carboxaldehyde, and a suitable thio-hydrazine derivative like thiosemicarbazide. The mechanism is a well-established pathway for the formation of thiosemicarbazones. nih.govnih.gov
The process is initiated by the nucleophilic attack of the terminal primary amine group of thiosemicarbazide on the electrophilic carbonyl carbon of the 3-methylpyridine-2-carboxaldehyde. This addition is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The initial attack results in the formation of a tetrahedral intermediate, specifically a carbinolamine.
General Mechanism of Carbothioamide (Thiosemicarbazone) Formation:
Nucleophilic Attack: The nitrogen atom of thiosemicarbazide attacks the carbonyl carbon of 3-methylpyridine-2-carboxaldehyde.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic or neutral carbinolamine intermediate.
Dehydration: The hydroxyl group is eliminated as water, leading to the formation of the C=N double bond of the final product.
Chemical Reactivity and Selective Transformations of the Carbothioamide Moiety
Ligand Exchange Dynamics in Organometallic Systems
This compound is an effective chelating ligand in organometallic chemistry, coordinating to metal centers through both the pyridine nitrogen and the thioamide sulfur atom, forming a stable five-membered ring. The resulting N,S-bidentate coordination influences the electronic properties and reactivity of the metal center. mdpi.com
The dynamics of ligand exchange in such organometallic complexes are crucial for understanding their reactivity and potential catalytic applications. Ligand exchange can proceed through several mechanisms, primarily classified as associative, dissociative, or interchange pathways. For pyridine-based ligands, dissociative or interchange mechanisms are common. nih.gov
In a dissociative (D) mechanism , the coordinated carbothioamide ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. This pathway is characterized by a positive activation entropy (ΔS‡), as the transition state is more disordered than the reactants. nih.gov
An associative (A) mechanism involves the initial formation of a bond with the incoming ligand, leading to a higher-coordination-number intermediate. Conversely, an interchange (I) mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, which can have associative (Ia) or dissociative (Id) character.
Studies on related organometallic complexes with pyridine-carbothioamide ligands indicate that they can undergo rapid ligand exchange reactions in solution. mdpi.com Kinetic investigations of pyridine ligand exchange in other systems have determined activation parameters that point towards a dissociative mechanism, evidenced by large positive activation entropies. nih.gov
| Parameter | Description | Typical Value for Dissociative Mechanism |
|---|---|---|
| Rate Law | Typically first-order, dependent only on the concentration of the metal complex. | Rate = k[Complex] |
| ΔH‡ (Activation Enthalpy) | Energy required to break the metal-ligand bond. | Variable (e.g., 60-80 kJ/mol) |
| ΔS‡ (Activation Entropy) | Change in disorder during formation of the transition state. | Large and Positive (> +20 J K⁻¹ mol⁻¹) |
| ΔV‡ (Activation Volume) | Change in volume during formation of the transition state. | Positive |
This table presents typical parameters for a dissociative ligand exchange mechanism, analogous to what would be expected for complexes of this compound.
Reactions with Biological Reagents and Amino Acids
The carbothioamide moiety is a key pharmacophore that interacts with various biological targets. Pyridine carbothioamide derivatives have been investigated as potent inhibitors of the enzyme urease, a nickel-dependent metalloenzyme implicated in pathologies associated with Helicobacter pylori. nih.gov The inhibitory action is attributed to the coordination of the carbothioamide group to the nickel ions in the enzyme's active site, disrupting its catalytic function. Kinetic studies have quantified the inhibitory potential of various substituted pyridine carbothioamides. nih.gov
| Compound Derivative | IC₅₀ Value (µM) against Urease |
|---|---|
| Pyridine carbothioamide (ortho-CH₃) | 6.41 ± 0.023 |
| Pyridine carbothioamide (meta-Cl) | 1.07 ± 0.043 |
| Pyridine carbothioamide (ortho-Br) | 3.13 ± 0.034 |
| Pyridine carbothioamide (ortho-OCH₃) | 4.21 ± 0.022 |
Data adapted from studies on substituted pyridine carbothioamides, demonstrating structure-activity relationships in urease inhibition. nih.gov
Furthermore, the reactivity of this compound class extends to interactions with specific amino acids. Organometallic complexes featuring a pyridine-2-carbothioamide (B155194) ligand have shown selective reactivity towards cysteine. mdpi.com The thiol group (-SH) of the cysteine side chain can act as a nucleophile, potentially displacing the carbothioamide ligand from the metal center or reacting directly with the coordinated ligand. In contrast, no reaction was observed with histidine under similar conditions, indicating a degree of selectivity based on the amino acid's functional group. mdpi.com
Tautomerism (Thione-Thiol) and its Implications for Reactivity
The carbothioamide group of this compound exists in a tautomeric equilibrium between the thione (C=S) form and the thiol (C-SH) form. For most simple thioamides, the thione form is overwhelmingly the more stable tautomer and predominates in both solid and solution phases. This preference is due to the greater strength of the C=S double bond compared to the C=N double bond that would be present in the thiol tautomer.
Thione-Thiol Equilibrium:
Thione Form: Characterized by a carbon-sulfur double bond. This is the major, more stable tautomer.
Thiol Form: An imidothiol, characterized by a carbon-nitrogen double bond and a sulfhydryl (-SH) group. This is the minor tautomer.
The position of this equilibrium has significant implications for the molecule's reactivity. Although the thiol form is present in very low concentrations, it can be a key reactive intermediate. The tautomerism confers ambident nucleophilicity on the molecule:
Reaction at Sulfur: The sulfur atom of the dominant thione form is a soft nucleophile and readily reacts with soft electrophiles. Furthermore, deprotonation of the minor thiol tautomer generates a highly nucleophilic thiolate anion, which undergoes efficient S-alkylation or S-acylation.
Reaction at Nitrogen: The nitrogen atom can also act as a nucleophile, though this is generally less favored than reaction at the sulfur.
This dual reactivity allows this compound to react with a range of electrophiles at different sites depending on the reaction conditions and the nature of the electrophile (hard vs. soft).
Electrophilic and Nucleophilic Additions to the Thiocarbonyl Group
The thiocarbonyl group (C=S) is the central site for addition reactions in the carbothioamide moiety. Its reactivity is analogous to that of a carbonyl group but with distinct differences due to the properties of sulfur. The C=S bond is longer, weaker, and more polarizable than a C=O bond.
Electrophilic Additions: Electrophiles attack the molecule at its most electron-rich and nucleophilic site, which is the sulfur atom of the thiocarbonyl group. The sulfur atom's lone pairs make it a potent nucleophile, particularly towards soft electrophiles. A common example of this reactivity is S-alkylation, where an alkyl halide reacts with the thioamide. This reaction is believed to proceed via the highly nucleophilic thiol tautomer (or its conjugate base, the thiolate), leading to the formation of a thioimidate ester. nih.gov
Nucleophilic Additions: The carbon atom of the thiocarbonyl group is electrophilic and is susceptible to attack by nucleophiles. This is due to the polarization of the C=S bond, with a partial positive charge on the carbon and a partial negative charge on the sulfur. Nucleophilic addition to the thiocarbonyl carbon is a fundamental reaction of this functional group. Strong nucleophiles can add directly to the C=S bond, forming a tetrahedral intermediate. This reactivity is central to many of the biological interactions of the molecule, such as the reaction with the thiol group of a cysteine residue, where the sulfur of cysteine acts as the nucleophile. mdpi.com The pyridine ring itself makes the adjacent C2 position susceptible to nucleophilic attack, a classic feature of electron-deficient aromatic heterocycles. wikipedia.orgjscimedcentral.com
Coordination Chemistry and Metal Complexes of 3 Methylpyridine 2 Carbothioamide and Its Analogs
Ligand Properties and Coordination Modes
Characterization of Bidentate N,S-Donor Chelation in 3-Methylpyridine-2-carbothioamide
This compound and its related pyridine-2-carbothioamide (B155194) analogs are versatile ligands in coordination chemistry, primarily due to their ability to act as bidentate chelating agents. The key to their coordination behavior lies in the presence of two potential donor atoms: the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioamide group. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.
The coordination typically occurs through the pyridyl nitrogen and the thione sulfur atom, creating an N,S-donor chelation. This mode of coordination has been observed in complexes with various transition metals. For instance, in tricarbonylrhenium(I) complexes, N-methylpyridine-2-carbothioamide acts as a bidentate ligand. researchgate.net Similarly, thiosemicarbazones derived from pyridine-2-carbaldehyde, which share the N,S donor set, also form stable complexes with rhenium(I) through S,N-bidentate coordination. core.ac.ukresearchgate.net
Influence of Substituents on the Pyridine Ring on Ligand Behavior
The electronic and steric properties of substituents on the pyridine ring can significantly influence the ligand's behavior and the properties of the resulting metal complexes. Substituents can alter the electron density at the donor atoms, thereby affecting the ligand's basicity and the strength of the metal-ligand bonds.
Electronic Effects:
Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the pyridine nitrogen, enhancing its basicity and donor strength. scribd.comlumenlearning.com This generally leads to the formation of more stable complexes. For instance, the presence of a methyl group in this compound, an electron-donating group, increases the basicity of the pyridine nitrogen. scribd.com
Electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) decrease the electron density on the pyridine nitrogen, reducing its basicity. nih.govnih.govmdpi.com This can lead to weaker metal-ligand bonds. Studies on substituted pyridine ligands have shown that electron-withdrawing groups shift the reduction potentials of the corresponding metal complexes to more positive values. nih.govresearchgate.net
The position of the substituent also plays a crucial role. A substituent at the 4-position of the pyridine ring primarily exerts an electronic effect, while a substituent at the 2- or 6-position can introduce steric hindrance in addition to its electronic effect. scribd.comacs.org
Steric Effects: Bulky substituents near the coordinating nitrogen atom can sterically hinder the approach of the metal ion, potentially leading to the formation of less stable complexes or complexes with distorted geometries. rsc.orgresearchgate.net For example, steric hindrance from substituents near the nitrogen atom in a pyridine ring can make the lone pair of electrons on the nitrogen less available for coordination. scribd.com
The interplay of these electronic and steric effects allows for the fine-tuning of the ligand's properties and, consequently, the reactivity, stability, and photophysical properties of the resulting metal complexes. nih.govnih.gov
Deprotonation Phenomena and Anionic Coordination Capabilities
The thioamide group (-CSNH-) in this compound and its analogs possesses an acidic proton on the nitrogen atom. Under appropriate basic conditions or upon coordination to certain metal ions, this proton can be removed, leading to the formation of an anionic ligand. This deprotonation significantly alters the coordination behavior of the ligand.
The deprotonated ligand can act as a monoanionic bidentate N,S-donor chelate. researchgate.net This anionic coordination enhances the ligand's donor capacity and can lead to the formation of neutral or even anionic complexes, depending on the charge of the metal center and the presence of other ligands.
This ability to exist in both neutral and anionic forms adds to the versatility of pyridine-2-carbothioamides as ligands, allowing for the synthesis of a wide range of metal complexes with diverse structures and properties.
Synthesis and Formation of Metal Complexes
Complexation with Transition Metals: Rhenium(I), Ruthenium(II), Osmium(II), Rhodium(III), Iridium(III), Copper(II), Iron(II), Nickel(II), Cobalt(II), Zinc(II), Silver(I)
This compound and its analogs form complexes with a wide array of transition metals. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent.
| Metal Ion | Ancillary Ligands/Precursor | Resulting Complex Type | Reference |
| Rhenium(I) | [Re(CO)5X] (X = Cl, Br) | fac-[Re(CO)3(L)X] | researchgate.netnih.govnih.gov |
| Ruthenium(II) | [RuHClCO(AsPh3)3] | [RuClCO(AsPh3)2(L)] | researchgate.net |
| Osmium(II) | Bipyridine, Dipyridoquinoxaline | [Os(C^N)(N^N)2]OTf | nih.gov |
| Rhodium(III) | Cp, ppy- | [CpRh(ppy)(MeCN4-κN1)] | rsc.org |
| Iridium(III) | Cp, bpy | [CpIr(bpy)(MeCN4-κN2)]PF6 | rsc.org |
| Copper(II) | Acetate (B1210297), Perchlorate | Tricopper(II) and Dinuclear complexes | rsc.org |
| Iron(II) | Not specified | Not specified | |
| Nickel(II) | Not specified | [Ni(3-Mepic)2(H2O)2] | sigmaaldrich.com |
| Cobalt(II) | Not specified | [Co(3-Mepic)3] | sigmaaldrich.com |
| Zinc(II) | Dicyanamido, Tricyanomethanido | [Zn(L)2(anion)2] | nih.gov |
| Silver(I) | Not specified | Not specified |
Rhenium(I): Tricarbonylrhenium(I) complexes of the type fac-[Re(CO)₃(L)X] (where L is a bidentate N,S-donor ligand like N-methylpyridine-2-carbothioamide and X is a monodentate ligand) have been synthesized and characterized. researchgate.netnih.govnih.gov These complexes are often prepared by reacting [Re(CO)₅X] (X = Cl, Br) with the ligand in a suitable solvent like toluene (B28343). nih.gov
Ruthenium(II): Octahedral ruthenium(II) complexes with N-substituted pyridine-2-thiocarboxamide ligands have been prepared from [RuHClCO(AsPh₃)₃]. researchgate.net
Osmium(II): Heteroleptic osmium(II) complexes of the type [Os(C^N)(N^N)₂]OTf, where C^N is a cyclometalating ligand and N^N is a diimine ligand like 2,2'-bipyridine (B1663995), have been synthesized. nih.gov
Rhodium(III) and Iridium(III): Iridium(III) and rhodium(III) complexes with ancillary ligands like 2,2'-bipyridine (bpy) and 2-(2'-pyridyl)phenyl (ppy⁻) have been prepared, demonstrating different coordination modes of tetrazolate ligands depending on the ancillary ligand. rsc.org
Copper(II): A variety of copper(II) complexes with pyridine carboxamide ligands have been synthesized, including mono-, di-, tri-, and tetranuclear species. rsc.org For example, bis(3-methylpyridine)copper(II) complexes have been structurally characterized. nih.gov
Nickel(II) and Cobalt(II): 3-Methylpicolinic acid, a related ligand, has been used to synthesize nickel(II) and cobalt(II) complexes. sigmaaldrich.com
Zinc(II): Zinc(II) complexes with ligands containing a pyridine ring have been synthesized and their photoluminescent properties investigated. nih.gov 3-Methylpicolinic acid has also been used to prepare zinc(II) complexes. sigmaaldrich.com
Impact of Metal Center and Ancillary Ligands on Coordination Geometry and Stability
The nature of the metal center and the presence of other ligands in the coordination sphere, known as ancillary ligands, have a profound impact on the coordination geometry and stability of the resulting complexes.
Metal Center: The preferred coordination number and geometry of a metal ion influence the structure of the complex. For example, Re(I) in a d⁶ configuration often forms stable octahedral complexes with a fac-tricarbonyl arrangement. nih.govnih.gov Cu(II), a d⁹ metal, is known for its distorted octahedral or square planar geometries, often influenced by the Jahn-Teller effect. nih.gov The Irving-Williams series, which predicts the relative stabilities of high-spin octahedral complexes of divalent first-row transition metals, can also be a useful guide.
Steric Effects: Bulky ancillary ligands can enforce a particular coordination geometry or limit the number of ligands that can coordinate to the metal center. researchgate.net
The stability of the complexes is also a key factor. For instance, rhenium(I) tricarbonyl complexes with 2,2'-bipyridine analogue ligands have shown stability in a wide pH range in aqueous solutions. nih.gov The thermodynamic stability of metal complexes with pyridine-2-carboxamide-based ligands has been studied using techniques like pH titrations. jlu.edu.cn
Polymorphism and Crystallographic Variations in Metal Complexes
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a significant phenomenon in the coordination chemistry of this compound and its analogs. These different crystalline forms, or polymorphs, arise from variations in the packing of molecules within the crystal lattice, which can be influenced by factors such as solvent, temperature, and pressure during crystallization. While having identical chemical compositions, polymorphs can exhibit distinct physical properties, including solubility, stability, and color.
A notable example of polymorphism is observed in complexes of analogous ligands. For instance, two polymorphic forms of a thiocyanate (B1210189) complex with N-methylpyridine-2-carbothioamide, [Re(CO)₃(LH(Me)NS)NCS], have been identified and designated as 4a and 4b. researchgate.net Both forms were characterized by single-crystal X-ray diffraction, which confirmed the different spatial arrangements of the complex molecules. researchgate.net
Similarly, studies on the related ligand picolinamide (B142947) (pyridine-2-carboxamide) have also revealed polymorphism. The complex bis(picolinamide-N,O)-bis-(thiocyanato-N)zinc(II) crystallizes in two distinct polymorphic forms, 1a and 1b. researchgate.net These forms differ in their crystal packing and slight variations in their molecular structures, with one crystallizing in the P2₁/c space group. researchgate.net The existence of these polymorphs underscores the subtle energetic balance that dictates crystal lattice formation in metal complexes of pyridine-based amide and thioamide ligands.
Table 1: Examples of Polymorphism in Metal Complexes of Pyridine-2-carbothioamide Analogs
| Compound | Polymorphs | Crystal System | Space Group | Reference |
| [Re(CO)₃(N-methylpyridine-2-carbothioamide)NCS] | 4a and 4b | Not specified | Not specified | researchgate.net |
| [Zn(picolinamide)₂(NCS)₂] | 1a and 1b | Monoclinic | P2₁/c (1a) | researchgate.net |
This table is generated based on available data for analogous compounds.
Formation and Characterization of Mono-, Di-, Tri-, and Tetranuclear Copper(II) Complexes
The versatile coordinating ability of pyridine-based carbothioamide and carboxamide ligands facilitates the formation of copper(II) complexes with varying nuclearity, ranging from single-metal-ion centers to complex multi-metal assemblies. The final structure is often dictated by the specific ligand architecture, reaction conditions, and the counter-ions present.
Mononuclear Complexes: Mononuclear copper(II) complexes are commonly formed, typically featuring a single copper ion coordinated to one or more ligand molecules. For example, mononuclear pentacoordinated copper(II) complexes with the general formula [Cu(L)(X)(H₂O)] (where X is Cl or Br) have been synthesized using a Schiff base derived from 3-methyl-2-aminopyridine. nih.govnih.gov Another study reports mononuclear complexes with the general formula [Cu(NO₃)₂(L')₂], where L' represents methyl-substituted 4-nitropyridine (B72724) N-oxides. nih.gov In these structures, the ligand chelates to the copper center, with other ligands like water or anions completing the coordination sphere.
Dinuclear Complexes: Dinuclear complexes, containing two copper(II) centers, are also prevalent. These structures are often bridged by components of the ligand itself or by ancillary bridging ligands like alkoxide, acetate, or halide ions. nih.gov For instance, the reaction of copper(II) acetate with certain multidentate ligands can yield dinuclear structures such as Cu₂(L₂)₂₂. rsc.org The magnetic and electrochemical properties of these dinuclear complexes are of significant interest, as the proximity of the two metal centers can lead to unique electronic interactions. nih.gov
Trinuclear and Tetranuclear Complexes: More complex multinuclear structures, such as trinuclear and tetranuclear copper(II) complexes, can be formed with carefully designed ligands. Pyridine dicarboxamide ligands have proven particularly effective in assembling such structures. rsc.org For example, 2,6-bis(pyrazine-2-carboxamido)pyridine (H₂L⁶) and 2,6-bis(pyridine-2-carboxamido)pyridine (H₂L⁷) react with copper(II) acetate to form tricopper(II) complexes, [Cu₃(L)₂(μ₂-OAc)₂]. rsc.org In these molecules, the deprotonated ligands and bridging acetate anions hold three copper(II) ions in an almost linear arrangement. rsc.org Furthermore, a trinuclear complex, [Cu₃(L⁷)₂(py)₂][ClO₄]₂, was found to transform under specific recrystallization conditions into a tetranuclear copper(II) complex, [Cu₄(L⁷)₂(L⁷–O)₂]. rsc.org These higher-nuclearity complexes represent sophisticated molecular architectures built upon the coordinating framework of pyridine amide-type ligands.
Structural Elucidation of Metal Complexes
Single-Crystal X-ray Diffraction Studies for Determination of Molecular and Crystal Structures
Numerous studies on related compounds have utilized SC-XRD to elucidate their structures. mdpi.com For example, the molecular structures of organometallic Ru(II), Os(II), Rh(III), and Ir(III) complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide were determined by X-ray diffraction, revealing the expected piano-stool geometry where the ligand coordinates through the pyridine nitrogen and carbothioamide sulfur atoms. mdpi.com Similarly, the structures of dinuclear, trinuclear, and tetranuclear copper(II) complexes with pyridine carboxamide ligands have been unambiguously confirmed by crystallographic analysis. rsc.org The technique has also been used to resolve the crystal structures of pyridinecarbothioamides themselves, confirming their monoclinic system and revealing intermolecular hydrogen bonding. researchgate.net The data obtained from SC-XRD, such as the crystal system and space group, are fundamental to understanding the solid-state nature of these compounds. mdpi.com
Table 2: Selected Crystallographic Data for Metal Complexes of Pyridine Carbothioamide/Carboxamide Analogs
| Complex | Metal | Crystal System | Space Group | Coordination Geometry | Reference |
| [Re(CO)₃(N-methylpyridine-2-carbothioamide)Cl] | Re(I) | Not specified | Not specified | Not specified | researchgate.net |
| [Pd(PMCTA)₂] (PMCTA = pyridine-4-carbothioamide) | Pd(II) | Monoclinic | Not specified | Square Planar | researchgate.net |
| Cu₂(L²)₂₂ | Cu(II) | Not specified | Not specified | Not specified | rsc.org |
| [Cu₃(L⁷)₂(py)₂][ClO₄]₂ (H₂L⁷ = 2,6-bis(pyridine-2-carboxamido)pyridine) | Cu(II) | Not specified | Not specified | Approximately Linear Trimetallic | rsc.org |
| [Ag(2-amino-4-methylbenzothiazole)₂(NO₃)] | Ag(I) | Monoclinic | P2₁/c | Distorted Trigonal | mdpi.com |
| [Cu(O₂CH)₂(Py)₃] (Py = pyridine) | Cu(II) | Not specified | Not specified | Square Pyramidal | researchgate.net |
| Dinuclear Cu(II) complex with tmihpn and pyrazolate | Cu(II) | Triclinic | P-1 | Distorted Square Pyramid | nih.gov |
This table compiles data from various studies on analogous ligand systems to illustrate the application of SC-XRD.
Comprehensive Spectroscopic Characterization (FT-IR, NMR, UV-Vis, ESI-MS)
While SC-XRD provides solid-state structural information, a combination of spectroscopic techniques is crucial for characterizing complexes in both solid and solution states and for confirming their chemical identity and purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within a molecule. In the context of this compound complexes, it is particularly useful for confirming the coordination of the ligand to the metal ion. Coordination through the pyridine nitrogen and the thioamide sulfur is typically evidenced by shifts in the vibrational bands associated with the pyridine ring and the C=S and C-N groups compared to the free ligand. researchgate.netresearchgate.net For example, in metal complexes with 4-imidazolecarboxylic acid, changes in the position and intensity of the carboxylate group's stretching vibrations confirm metal-ligand coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is a powerful tool for determining the structure of diamagnetic complexes in solution. The chemical shifts of protons and carbon atoms in the ligand are sensitive to the coordination environment. Upon complexation, a downfield shift of the proton signals, particularly those near the coordinating nitrogen and sulfur atoms, is typically observed. researchgate.netresearchgate.net For instance, in organometallic complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide, the proton H1 adjacent to the pyridine nitrogen shifted downfield by approximately 1 ppm upon coordination to the metal center. mdpi.com For paramagnetic complexes like many Cu(II) species, NMR spectra can be broad and difficult to interpret, but in some cases, isotropically shifted spectra can still provide valuable structural insights. nih.gov
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy probes the electronic transitions within a molecule. For transition metal complexes, UV-Vis spectra are characterized by d-d transitions (within the metal orbitals) and charge-transfer (CT) bands. Metal-to-ligand charge transfer (MLCT) bands are common in these complexes and provide information about the electronic communication between the metal and the ligand. researchgate.net The geometry of the complex also influences the spectrum; for example, UV-Vis spectra can suggest whether a Pd(II) complex is square planar or a Rh(III) complex is octahedral. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique used to determine the molecular weight of the complex and confirm its composition. It allows for the detection of the intact complex ion, and the observed mass-to-charge ratio (m/z) can be compared with the calculated value to verify the molecular formula. mdpi.com This technique is essential for ensuring that the desired complex has been formed, especially before proceeding with more detailed structural analysis. mdpi.com
Table 3: Overview of Spectroscopic Techniques for Characterization
| Technique | Information Provided | Typical Observations for Pyridine-carbothioamide Complexes | Reference |
| FT-IR | Vibrational modes of functional groups, confirmation of coordination. | Shifts in ν(C=S), ν(C-N), and pyridine ring vibrations upon metal binding. | researchgate.netresearchgate.net |
| NMR | Solution-state structure, ligand conformation, magnetic properties (for diamagnetic complexes). | Downfield shifts of ligand proton signals (especially near N and S donors) upon coordination. | researchgate.netmdpi.com |
| UV-Vis | Electronic transitions (d-d, charge transfer), information on coordination geometry. | Observation of d-d transitions and metal-to-ligand charge transfer (MLCT) bands. | researchgate.netresearchgate.net |
| ESI-MS | Molecular weight and composition of the complex. | Detection of the molecular ion peak [M]⁺ or related fragments, confirming the complex's formula. | mdpi.com |
Analysis of Intermolecular Interactions and Crystal Packing
Hydrogen Bonding: Hydrogen bonds are among the most significant forces directing crystal packing. In complexes of this compound and its analogs, N-H···N, N-H···S, O-H···N, and C-H···O/S/N hydrogen bonds are commonly observed. researchgate.netresearchgate.net For example, the crystal structure of some pyridinecarbothioamides shows molecules interlinked by N-H···N or S-H···S hydrogen bonds. researchgate.net These interactions create robust supramolecular synthons that guide the assembly of molecules into one-, two-, or three-dimensional networks.
π-π Stacking: The aromatic pyridine rings in the ligands are capable of π-π stacking interactions. These occur when the electron-rich π systems of adjacent rings overlap, contributing to the cohesive energy of the crystal. These interactions are often found in conjunction with hydrogen bonds to build complex supramolecular architectures. researchgate.net
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data focusing specifically on the chemical compound This compound is not available.
Studies providing in-depth analysis for each of the requested subsections (Quantum Chemical Calculations, Molecular Docking, and SAR/QSAR Modeling) have been conducted on analogous compounds, such as other pyridine carbothioamide derivatives or isomers like N-methylpyridine-2-carbothioamide. However, in strict adherence to the request to focus solely on this compound, the specific research findings required to populate the outlined article are not present in the current body of published research.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail for this specific compound.
Computational and Theoretical Investigations
Rational Design Strategies for Novel Carbothioamide-Based Ligands
The rational design of new therapeutic agents based on the 3-methylpyridine-2-carbothioamide scaffold is a scientifically driven process that utilizes computational modeling and a deep understanding of structure-activity relationships (SAR) to create more potent and selective molecules. This approach aims to systematically modify the lead compound to enhance its interaction with biological targets, thereby improving its therapeutic efficacy.
A cornerstone of this strategy is the use of in silico analysis, particularly molecular docking. nih.govresearchgate.net This computational technique predicts how a ligand will bind to the active site of a target protein, providing insights into the binding mode and affinity. For instance, in the development of novel anti-inflammatory agents, molecular docking studies were used to evaluate the interaction of pyridine (B92270) carbothioamide analogs with key enzymes like human nitric oxide synthase, cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). nih.govresearchgate.net These studies revealed that specific analogs, such as compound R2, demonstrated the most favorable binding modes with these targets, guiding the selection of candidates for further synthesis and testing. nih.govresearchgate.net
Structure-activity relationship (SAR) analysis is another critical component, where the effect of different chemical modifications on biological activity is systematically studied. nih.govmdpi.com Research into pyridine carbothioamide derivatives as urease inhibitors has shown that the nature and position of substituents on the pyridine ring significantly influence the compound's inhibitory potential. nih.gov For example, the presence of an electron-donating methyl group (CH₃) at the ortho position of the pyridine ring resulted in an IC₅₀ value of 6.41 ± 0.023 µM. nih.gov In contrast, introducing an electron-donating chloro group (Cl) at the meta position led to the most potent inhibition in the series, with an IC₅₀ value of 1.07 ± 0.043 µM. nih.gov This demonstrates how targeted modifications can dramatically enhance potency.
These design principles have been successfully applied to create compounds with significant biological activity. In a study focused on anti-inflammatory agents, a series of pyridine carbothioamide analogs were synthesized and evaluated. nih.govresearchgate.net The in vitro anti-inflammatory activity showed IC₅₀ values ranging from 10.25 ± 0.0 to 23.15 ± 4.24 µM, with compound R6 being the most potent in this assay. nih.govresearchgate.net Subsequent in vivo testing confirmed the anti-inflammatory effects, with compound R4 showing the most significant activity. nih.govresearchgate.net
The versatility of the carbothioamide functional group in ligand design is further highlighted by its incorporation into other heterocyclic scaffolds, such as pyrazolines, to develop potential anticancer agents. acs.orgnih.gov Rational design and synthesis of carbothioamide-based pyrazoline analogs yielded compounds with excellent cytotoxic activity against human lung (A549) and cervical (HeLa) cancer cell lines. nih.gov
The data below summarizes the findings from studies on rationally designed pyridine carbothioamide analogs, showcasing the impact of structural modifications on their biological activity.
Table 1: In Vitro Anti-inflammatory Activity of Pyridine Carbothioamide Analogs
| Compound | Half Maximal Inhibitory Concentration (IC₅₀) in µM |
|---|---|
| Compound R6 | 10.25 ± 0.0 |
| Compound R3 | 23.15 ± 4.24 |
Table 2: Urease Inhibitory Activity of Substituted Pyridine Carbothioamide Analogs
| Compound/Analog | Substitution on Pyridine Ring | Half Maximal Inhibitory Concentration (IC₅₀) in µM |
|---|---|---|
| Rx-6 | 5-Chloro (meta-Cl) | 1.07 ± 0.043 |
| Analog with Br | ortho-Br | 3.13 ± 0.034 |
| Analog with OCH₃ | ortho-OCH₃ | 4.21 ± 0.022 |
| Analog with F | ortho-F | 4.93 ± 0.012 |
| Analog with CH₃ | ortho-CH₃ | 6.41 ± 0.023 |
| Thiourea (B124793) (Standard) | N/A | 18.93 ± 0.004 |
Biological Activity and Molecular Mechanisms in Vitro and Preclinical Studies
Anticancer Activity Research
The pyridine-2-carbothioamide (B155194) (PCA) scaffold, a class to which 3-Methylpyridine-2-carbothioamide belongs, has been a focal point of research for developing novel anticancer agents. The coordination of these N,S-bidentate ligands to metal ions, particularly ruthenium (Ru) and osmium (Os), has been shown to produce potent cytotoxic compounds. nih.gov
In Vitro Cytotoxicity and Antiproliferative Efficacy against Human Cancer Cell Lines
Research has demonstrated that metal complexes of pyridine-2-carbothioamides exhibit significant cytotoxic effects against a variety of human cancer cell lines. Organometallic complexes of ruthenium(II) and osmium(II) with PCA ligands have shown potent antiproliferative activity against human colorectal (HCT116, SW480), lung (NCI-H460), and cervical (SiHa) cancer cell lines. nih.govmdpi.com The half-maximal inhibitory concentrations (IC₅₀) for these compounds are frequently observed in the low micromolar range, indicating strong cytotoxic potential. mdpi.com
For instance, a series of Ru(II)(η⁶-p-cymene) complexes with various N-phenyl substituted pyridine-2-carbothioamides were evaluated for their cytotoxicity. The results showed a clear correlation between the lipophilicity of the ligands and the anticancer activity of the complexes, with more lipophilic compounds demonstrating higher cytotoxicity across all tested cell lines. mdpi.com One of the most potent compounds in this series registered an IC₅₀ value of 1.1 µM against HCT116 colon cancer cells. mdpi.com
Similarly, studies on other pyridine-based structures, such as 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, have shown potent activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC₅₀ values comparable to the standard chemotherapy drug Doxorubicin. sigmaaldrich.com
Interactive Table: Cytotoxicity of Pyridine-2-carbothioamide (PCA) Metal Complexes
| Compound/Complex Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Ru(II) & Os(II) PCA Complexes | HCT116 | Colorectal | Low µM range | nih.govmdpi.com |
| Ru(II) & Os(II) PCA Complexes | NCI-H460 | Lung | Low µM range | nih.govmdpi.com |
| Ru(II) & Os(II) PCA Complexes | SiHa | Cervical | Low µM range | nih.govmdpi.com |
| Ru(II) & Os(II) PCA Complexes | SW480 | Colorectal | Low µM range | nih.govmdpi.com |
| N-phenyl PCA Ru Complex (most potent) | HCT116 | Colorectal | 1.1 | mdpi.com |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea | A549 | Lung | 3.22 ± 0.2 | sigmaaldrich.com |
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea | HCT-116 | Colorectal | 2.71 ± 0.16 | sigmaaldrich.com |
Cellular Mechanistic Investigations: Apoptosis Induction and Cell Cycle Modulation
The anticancer activity of pyridine (B92270) derivatives is often linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle. Studies on related pyridine-urea compounds have shown that they can trigger apoptosis in HCT-116 colon cancer cells. sigmaaldrich.com This is achieved through the intrinsic mitochondrial pathway, evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and cytochrome C. sigmaaldrich.com Furthermore, these compounds were found to increase the levels of the tumor suppressor p53 and activate key executioner enzymes like caspase-9 and caspase-3. sigmaaldrich.com
In addition to inducing apoptosis, these agents can modulate the cell cycle. Flow cytometry analysis has revealed that treatment with these compounds can cause cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from proceeding through mitosis. sigmaaldrich.com An increase in the sub-G1 cell population is also observed, which is another indicator of apoptosis. sigmaaldrich.com Other related pyridine derivatives have also been found to induce cell cycle arrest at the G2/M phase and promote apoptosis, as confirmed by Annexin V-FITC assays. nih.gov
Identification of Molecular Targets and Binding Interactions (e.g., Plectin, DNA Intercalation, Noncovalent Binding Modes)
A key aspect of understanding the anticancer mechanism of these compounds is identifying their specific molecular targets. Research has successfully identified the cytoskeletal linker protein plectin as a selective binding target for potent Ru(II) and Os(II) complexes of pyridine-2-carbothioamides. nih.gov This interaction is a significant finding, as plectin is often overexpressed in cancer cells and is involved in tumor invasion and migration.
While direct DNA intercalation is a common mechanism for many metal-based anticancer drugs, the activity of these PCA complexes appears to be more nuanced. Although DNA binding studies have been conducted for some related compounds, suggesting it as a possible mode of action, the selective binding to a protein target like plectin points towards a different primary mechanism for the PCA class. nih.govresearchgate.net The interaction involves noncovalent binding modes, which contribute to the stability and activity of the drug-target complex. nih.gov
Structure-Activity Relationships: Impact of Metal Center and Ligand Modifications on Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. Research has shown that both the metal center and the associated ligands significantly influence the anticancer activity of PCA complexes. nih.gov
A systematic comparison of complexes with different metal centers (Ru(II), Os(II), Rh(III), and Ir(III)) revealed that the choice of metal has a profound impact on cytotoxicity. nih.gov Similarly, modifying the labile halide ligand (from chloride to bromide or iodide) also alters the compound's stability and anticancer efficacy. nih.gov
Furthermore, modifications to the pyridine-2-carbothioamide ligand itself are critical. SAR studies on a series of N-phenyl substituted PCAs and their ruthenium complexes found that cytotoxicity is strongly correlated with lipophilicity; complexes with more lipophilic ligands were consistently more potent. mdpi.com This suggests that the ability of the compound to partition into the cancer cell membrane is a key determinant of its activity. mdpi.com
Antimicrobial Activity Investigations
In addition to their anticancer properties, pyridine-based compounds, including derivatives of pyridine-2-carbothioamide, have been investigated for their ability to combat bacterial pathogens.
In Vitro Antibacterial Efficacy against Gram-positive and Gram-negative Bacterial Strains, including Multidrug-Resistant Pathogens
Metal complexes of pyridine derivatives have demonstrated notable antibacterial activity. The chelation of metal ions by ligands like pyridine-2-carbothioamide can enhance the lipophilic character of the metal center, facilitating its passage through microbial membranes and increasing bioactivity. nih.gov Studies on various metal complexes containing a pyridine ring have shown perceptible antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net
While some pyridine derivatives show broad-spectrum activity, others are more selective. For example, certain N-(aralkyl)-2-sulfanylnicotinamides displayed high activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the range of 2.5-5 µg/ml, but were less effective against Gram-negative strains. mdpi.com Conversely, other pyridine compounds have shown potent activity against Gram-negative bacteria. nih.gov The development of resistance to existing antibiotics is a major global health threat, and research into new classes of antimicrobials, such as these pyridine derivatives, is critical for addressing infections caused by multidrug-resistant pathogens. nih.gov
In Vitro Antifungal Activity Assessment
The antifungal potential of this compound and its derivatives has been a subject of investigation, with studies revealing varying degrees of efficacy against different fungal pathogens. Research into pyridine carboxamide derivatives, which are structurally related to this compound, has shown that these compounds can exhibit significant antifungal properties.
In one study, a series of novel pyridine carboxamide derivatives were synthesized and evaluated for their in vitro antifungal activity against eight plant pathogens. The results indicated that the synthesized compounds displayed a range of activity. For instance, compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) demonstrated a 76.9% inhibition rate against Botrytis cinerea, and compound 3g showed an 84.1% inhibition rate against C. ambiens at a concentration of 50 mg/L. nih.gov While most of the tested compounds in this particular study showed low to moderate antifungal activity, the efficacy of compounds 3f and 3g highlights the potential of the pyridine carboxamide scaffold as a source of antifungal agents. nih.gov The in vivo preventative efficacy of compound 3f against B. cinerea was found to be comparable to the commercial fungicide thifluzamide (B1681302) at various concentrations. nih.gov
Further research has explored the antimicrobial properties of pyridinium (B92312) salts. These studies have shown that the antimicrobial activity of these compounds, particularly against Gram-positive bacteria, can be influenced by the length of their side chains. For example, derivatives with longer side chains, such as a 3-phenylpropyl chain, exhibited the highest antimicrobial activity against Staphylococcus aureus. mdpi.com This suggests that structural modifications to the pyridine core can significantly impact biological activity.
While direct studies on the antifungal activity of this compound itself are not extensively detailed in the provided results, the data on related pyridine derivatives suggest that this class of compounds holds promise for the development of new antifungal treatments. The inhibitory effects observed for these related structures underscore the importance of the pyridine core in conferring antimicrobial properties.
Table 1: In Vitro Antifungal Activity of Select Pyridine Carboxamide Derivatives
| Compound | Target Fungus | Concentration (mg/L) | Inhibition Rate (%) | Reference |
|---|---|---|---|---|
| 3f | Botrytis cinerea | 50 | 76.9 | nih.gov |
| 3g | C. ambiens | 50 | 84.1 | nih.gov |
Mechanistic Insights into Antimicrobial Action, including Enzyme Inhibition (e.g., Phosphopantetheinyl Transferase)
The antimicrobial mechanism of action for compounds related to this compound involves the inhibition of essential enzymes in pathogenic microorganisms. One key target that has been identified is phosphopantetheinyl transferase (PPTase).
PPTases are crucial enzymes that catalyze the post-translational modification of carrier protein domains within synthase enzymes, such as those involved in fatty acid synthase (FAS) pathways. nih.gov This modification is essential for the viability and virulence of bacteria. nih.govnih.gov By inhibiting PPTase, these compounds can disrupt critical metabolic pathways, leading to an attenuation of bacterial growth and pathogenicity. nih.gov
A notable example is the compound ML267, a 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide derivative, which has been shown to be a potent inhibitor of the bacterial Sfp-PPTase. nih.govresearchgate.net Importantly, this compound exhibits selectivity, showing no activity against the human orthologue of the enzyme. nih.govnih.govresearchgate.net This selectivity is a crucial aspect for the development of safe and effective antimicrobial agents. Further studies with ML267 demonstrated that it could reduce the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis and showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
The mechanism of resistance to such compounds has also been explored. In Escherichia coli, the primary efflux pump, tolC, was implicated as a mechanism of resistance. nih.gov Disruption of this efflux pump rendered the bacteria sensitive to the inhibitory effects of the compound. nih.gov
Another potential mechanism of antifungal action for related pyridine carboxamides is the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov Compound 3f , which showed significant antifungal activity against Botrytis cinerea, was found to inhibit the SDH enzyme with an IC50 value of 5.6 mg/L (17.3 µM), comparable to the commercial fungicide thifluzamide. nih.gov Molecular docking studies suggest that this compound binds to the active site of SDH through hydrogen bonds and hydrophobic interactions. nih.gov
These findings indicate that the antimicrobial effects of pyridine-based compounds like this compound can be attributed to their ability to inhibit key enzymes such as PPTase and SDH, thereby disrupting vital cellular processes in pathogens.
Enzyme Inhibition Studies
Urease Inhibition: Kinetic Studies and Binding Mode Analysis
Derivatives of pyridine carboxamide and carbothioamide have been investigated as inhibitors of urease, a nickel-dependent metalloenzyme that plays a role in various pathological conditions. mdpi.com Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, and its inhibition is a therapeutic strategy against ureolytic bacteria. mdpi.commdpi.com
A study on a series of pyridine carboxamide and carbothioamide derivatives revealed their potential as urease inhibitors. mdpi.com Among the synthesized compounds, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6 ) and pyridine-2-yl-methylene hydrazine carboxamide (Rx-7 ) demonstrated significant inhibitory activity with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively. mdpi.comresearchgate.net These values were notably more potent than the standard inhibitor, thiourea (B124793) (IC50 = 18.93 ± 0.004 µM). mdpi.com
Kinetic studies were performed to understand the mode of inhibition. The Lineweaver-Burk plots for the most potent inhibitors indicated a competitive mode of inhibition. nih.gov This suggests that the inhibitors bind to the active site of the urease enzyme, competing with the natural substrate, urea. nih.gov
Molecular docking studies provided further insights into the binding mode. The active pyridine carbothioamide derivatives were shown to interact with the urease active site through various interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com The active site of urease contains two nickel ions, and it is proposed that these inhibitors may chelate these metal ions, contributing to their inhibitory effect. mdpi.comnih.gov The stability of the inhibitor-enzyme complex is crucial for the inhibitory activity.
The structure of the inhibitor plays a significant role in its potency. For example, the presence of an electron-donating chloro group at the meta position of the pyridine ring in the carbothioamide derivative Rx-6 resulted in the most potent inhibition. mdpi.com In contrast, substitutions at the ortho position with electron-withdrawing groups also led to selective inhibition. mdpi.com
Table 2: Urease Inhibition Data for Pyridine Carboxamide and Carbothioamide Derivatives
| Compound | Substitution on Pyridine Ring | IC50 (µM) | Reference |
|---|---|---|---|
| Rx-6 | 5-Chloro (carbothioamide) | 1.07 ± 0.043 | mdpi.comresearchgate.net |
| Rx-7 | Unsubstituted (carboxamide) | 2.18 ± 0.058 | mdpi.comresearchgate.net |
| Rx-2 | 6-Methyl (carbothioamide) | 6.41 ± 0.023 | mdpi.com |
| Rx-8 | 6-Methyl (carboxamide) | 3.41 ± 0.011 | mdpi.com |
| Thiourea (Standard) | - | 18.93 ± 0.004 | mdpi.com |
Inhibition of Bacterial Phosphopantetheinyl Transferase (PPTase)
Phosphopantetheinyl transferases (PPTases) are essential enzymes for bacterial viability and virulence, making them attractive targets for novel antibacterial agents. nih.govnih.gov These enzymes are responsible for the post-translational modification of carrier proteins in vital metabolic pathways, including fatty acid and secondary metabolite biosynthesis. nih.gov
Research has led to the discovery of potent inhibitors of bacterial PPTase, such as the 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide series. nih.govresearchgate.net One prominent compound from this series, ML267, which is a 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, demonstrates submicromolar inhibition of the bacterial Sfp-PPTase. nih.govnih.govresearchgate.net A key advantage of this class of inhibitors is their selectivity for the bacterial enzyme over its human counterpart, which is crucial for minimizing potential toxicity. nih.govnih.gov
The inhibition of PPTase by these compounds has been shown to have a direct impact on bacterial processes. For instance, at sublethal concentrations, ML267 was found to reduce the production of a metabolite dependent on Sfp-PPTase in Bacillus subtilis. nih.govnih.gov Furthermore, these compounds exhibit antibacterial activity against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
The development of a high-throughput, colorimetric screen for inhibitors of Mycobacterium tuberculosis PPTase (PptT) highlights the ongoing efforts to target this enzyme in challenging pathogens. mdpi.com This screen utilizes the PptT-mediated activation of a non-ribosomal peptide synthetase, BpsA, which produces a blue pigment, allowing for the easy detection of inhibitory activity. mdpi.com Such assays are instrumental in discovering new chemical scaffolds for PPTase inhibitors.
The mechanism of action of these inhibitors is believed to involve binding to the active site of the PPTase, thereby preventing the transfer of the 4'-phosphopantetheinyl group from coenzyme A to the apo-carrier protein. mdpi.com This disruption of a fundamental metabolic step ultimately hinders bacterial growth and survival. nih.gov
Exploration of Inhibition against Other Enzymes (e.g., α-Amylase)
Beyond urease and PPTase, the inhibitory potential of pyridine-based compounds has been explored against other enzymes, such as α-amylase. α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing conditions like type 2 diabetes mellitus. nih.govnih.gov
While direct studies on this compound as an α-amylase inhibitor are not prominent, research on structurally related compounds provides valuable insights. For example, novel spirooxindole-pyrrolidine compounds incorporating thiochromene and pyrazole (B372694) motifs have been synthesized and shown to be effective α-amylase inhibitors. nih.gov Molecular docking studies of these hybrid molecules have helped to elucidate the key interactions with the α-amylase receptor. nih.gov
The general principle of α-amylase inhibition by small molecules often involves blocking the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates like starch into simpler sugars. This can help in controlling post-prandial hyperglycemia. nih.gov
The search for new α-amylase inhibitors is an active area of research, with a focus on discovering compounds with high efficacy and favorable safety profiles. nih.govmegazyme.com The structural diversity of pyridine derivatives makes them an interesting class of compounds to investigate for this purpose. The inhibitory activity of any given compound is highly dependent on its specific chemical structure and its ability to interact with the key amino acid residues in the active site of the α-amylase enzyme.
Comprehensive Structure-Activity Relationship (SAR) Analyses in Biological Systems
The biological activity of this compound and its derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) analyses help in understanding how different functional groups and structural modifications influence the potency and selectivity of these compounds as enzyme inhibitors and antimicrobial agents.
Urease Inhibition: In the context of urease inhibition by pyridine carboxamide and carbothioamide derivatives, the nature and position of substituents on the pyridine ring are critical. mdpi.com For instance, the presence of an electron-donating group like a chloro group at the meta-position of the pyridine ring in a carbothioamide derivative led to the most potent inhibitory activity. mdpi.com Conversely, electron-withdrawing groups at the ortho-position also conferred selective inhibition. mdpi.com The replacement of the sulfur atom in the carbothioamide with an oxygen atom to form a carboxamide also influenced the inhibitory potency. mdpi.com
Phosphopantetheinyl Transferase (PPTase) Inhibition: For the 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide series of PPTase inhibitors, SAR studies have been crucial in optimizing their activity. The substitution pattern on both the pyridine and the arylpiperazine moieties significantly impacts their inhibitory potential against the bacterial Sfp-PPTase. nih.govresearchgate.net The development of highly potent and selective inhibitors like ML267 was a result of systematic modifications to the initial lead compounds. nih.govnih.gov
Antimicrobial Activity: In the case of pyridinium salts with antimicrobial properties, the length of the alkyl chain attached to the pyridinium nitrogen was found to be a key determinant of activity. mdpi.com Longer side chains, such as a 3-phenylpropyl group, resulted in enhanced antimicrobial effects against Staphylococcus aureus. mdpi.com This suggests that lipophilicity plays an important role in the interaction of these compounds with bacterial membranes. For some pyridine derivatives, the position of the nitrogen atom within the pyridine ring can also affect their directing properties for chemical reactions and, consequently, their antimicrobial activity. mdpi.com
General Observations: The inclusion of additional heterocyclic rings to the pyridine core has been shown to be beneficial, often intensifying the therapeutic properties. nih.gov Furthermore, the presence of specific organic groups such as amino, hydroxy, methoxy, and hydrazide can enhance the biological activities of pyridine compounds. nih.gov
Correlating Structural Modifications on the Pyridine Ring and Carbothioamide Moiety with Biological Outcomes
The biological activity of pyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring, as well as modifications to the carbothioamide functional group. nih.govrsc.orgnih.govnih.gov Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into how these structural changes can be fine-tuned to optimize therapeutic effects.
The position of substituents on the pyridine ring plays a critical role in determining the biological activity of the molecule. For instance, the placement of an amide group at the ortho-, meta-, or para-position relative to the ring nitrogen can significantly affect the compound's reactivity and biological interactions. mdpi.comresearchgate.net Studies on pyridine carboxamides have shown that moving a substituent from a para to a meta or ortho position can alter the electron density at the pyridine nitrogen, thereby influencing its ability to interact with biological targets. mdpi.com The introduction of a methyl group, as seen in this compound, can also impact the molecule's lipophilicity and steric profile, which in turn affects its absorption, distribution, and ultimately, its biological efficacy. nih.govrsc.org Research on pyridine epothilones has indicated that a pyridyl methyl group can contribute to enhanced cytotoxic activity. rsc.org
Modifications to the carbothioamide moiety are equally crucial in dictating the biological profile of these compounds. The carbothioamide group is a key pharmacophore in a variety of biologically active molecules, and alterations to this group can lead to significant changes in activity. researchgate.net For example, N-phenyl substituted pyridine-2-carbothioamides have been systematically studied to understand the impact of substituents on the phenyl ring. These studies have revealed that lipophilic substituents on the phenyl ring can lead to increased cytotoxicity in cancer cell lines. nih.gov This suggests that the nature of the substituent on the nitrogen of the carbothioamide group is a key determinant of the compound's anticancer potential.
Table 1: Structure-Activity Relationship of Pyridinecarboxamide and Pyridine Carbothioamide Analogs
| Compound/Analog | Structural Modification | Observed Biological Outcome | Reference |
| Pyridine Carboxamides | Position of amide group (ortho, meta, para) | Affects reaction yields and electron potential at pyridine nitrogen. | mdpi.comresearchgate.net |
| Pyridine Epothilones | Presence of a pyridyl methyl group | Associated with higher cytotoxic activity. | rsc.org |
| N-Phenyl Substituted Pyridine-2-Carbothioamides | Lipophilic substituents on the phenyl ring | Increased cytotoxicity in cancer cell lines. | nih.gov |
| Pyridine Carboxamide Derivatives | Introduction of a 6-chloro substituent | Good in vivo antifungal activity against Botrytis cinerea. | nih.gov |
| Pyridine Derivatives | Presence of -OMe, -OH, -C=O, and -NH2 groups | Enhanced antiproliferative activity. | nih.gov |
Role of Metal Coordination in Modulating and Enhancing Biological Activity
The coordination of this compound and related ligands to metal ions is a well-established strategy for modulating and often enhancing their biological activity. nih.gov The resulting metal complexes can exhibit significantly different physicochemical properties, such as stability, solubility, and reactivity, compared to the free ligand, leading to improved therapeutic potential. nih.gov The pyridine nitrogen and the sulfur atom of the carbothioamide group provide excellent coordination sites for a variety of transition metals. nih.govmdpi.com
The choice of the metal center plays a pivotal role in the biological activity of the complex. Ruthenium(II) complexes of pyridine-2-carbothioamide ligands have demonstrated potent cytotoxicity against various cancer cell lines, with some compounds showing activity in the low micromolar range. nih.govmdpi.com These organoruthenium compounds have been identified as promising candidates for orally active anticancer agents. nih.gov Similarly, osmium(II) complexes have also been investigated and compared with their ruthenium counterparts, showing that the metal center significantly influences the in vitro anticancer activity. mdpi.com
Copper(II) complexes of ligands structurally similar to this compound have shown significant antimicrobial and antifungal activities. researchgate.netmdpi.comnih.govekb.egmdpi.com The coordination to copper(II) can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes and leading to increased efficacy. mdpi.com In some cases, copper complexes have demonstrated superior activity against resistant strains of bacteria and fungi compared to the free ligands or even standard therapeutic agents. nih.gov For instance, copper(II) complexes of certain hydrazones derived from substituted methylpyridines have exhibited notable antibacterial activity. researchgate.net
Zinc(II) complexes of carboxamide and carbothioamide derivatives have also been explored for their biological applications. nih.govresearchgate.netias.ac.in Zinc is an essential trace element in biological systems, and its complexes are generally considered to have low toxicity. Studies on zinc(II) complexes with carboxamide derivatives have shown their ability to interact with DNA, suggesting a potential mechanism for their biological action. ias.ac.in The coordination of N-donor organic ligands to zinc(II) carboxylates has been shown to influence their antibacterial and antifungal activity. nih.govresearchgate.net
Table 2: Enhanced Biological Activity of Metal Complexes of Pyridine Carbothioamide Analogs
| Metal Complex | Ligand | Metal Ion | Enhanced Biological Activity | Reference |
| Organoruthenium Compounds | N-Phenyl Substituted Pyridine-2-Carbothioamides | Ruthenium(II) | Potent cytotoxicity against HCT116, H460, SiHa, and SW480 cancer cell lines. | nih.gov |
| Organometallic Complexes | N-(4-Fluorophenyl)pyridine-2-carbothioamide | Ruthenium(II), Osmium(II) | Anticancer activity in the low µM range against HCT116, NCI-H460, SiHa, and SW480 cell lines. | mdpi.com |
| Copper(II) Complexes | Hydrazone derived from 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde | Copper(II) | Enhanced antibacterial activity compared to the free ligand. | researchgate.net |
| Copper(II) Complexes | Functionalized 1,10-phenanthrolines | Copper(II) | Significant activity against biofilms of methicillin-resistant Staphylococcus aureus (MRSA). | nih.gov |
| Zinc(II) Complexes | N-(furan-2-ylmethyl)-2-pyridinecarboxamide | Zinc(II) | Intercalative binding to DNA. | ias.ac.in |
Future Directions and Advanced Research Perspectives
Development of Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 3-Methylpyridine-2-carbothioamide is no exception. Future research will prioritize the development of "green" and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.
Current synthetic methods often rely on traditional approaches that may involve harsh reaction conditions and generate significant waste. acs.orgresearchgate.netnih.gov For instance, the synthesis of related pyridine (B92270) carboxamides has involved multi-step processes with various reagents and solvents. mdpi.comnih.gov The development of efficient, eco-friendly protocols is crucial. Researchers are exploring one-pot multicomponent reactions, which offer a streamlined approach to synthesizing complex molecules from simple precursors in a single step, thereby reducing waste and improving efficiency. researchgate.net The use of heterogeneous catalysts, such as ruthenia-doped alumina (B75360) and ceria-doped multi-walled carbon nanotubes, in green solvent systems is another promising avenue. researchgate.net Furthermore, methodologies like microwave-assisted synthesis are being investigated to accelerate reaction times and improve yields. mdpi.com The application of aqueous micellar media, catalyzed by systems like Cu(II)–ascorbate, presents an environmentally sustainable method for related heterocyclic syntheses. acs.org These green approaches aim to produce this compound and its analogs with lower environmental impact, aligning with the principles of sustainable chemistry. acs.orgresearchgate.net
Exploration of Novel Metal-Ligand Architectures and Their Functional Properties
The ability of this compound to act as a ligand, binding to metal ions to form coordination complexes, opens up a vast area for exploration. These metal-ligand architectures can exhibit unique electronic, magnetic, and photophysical properties, making them suitable for a range of applications.
Researchers are investigating the synthesis and characterization of new metal complexes involving this compound and various transition metals. mdpi.com The choice of metal center, such as ruthenium, osmium, rhodium, and iridium, has a significant impact on the resulting complex's anticancer activity and physicochemical properties. mdpi.com The coordination geometry and the nature of other ligands in the complex also play a crucial role in determining its functional properties. researchgate.net For example, tricarbonylrhenium(I) complexes with N-methylpyridine-2-carbothioamide have shown potential as luminescent probes and cytotoxic agents. researchgate.net The resulting metal-organic frameworks (MOFs) and coordination polymers can be designed to have specific porosities and functionalities, making them promising for applications in gas storage, separation, and catalysis. mdpi.com The study of these novel architectures will involve a combination of synthetic chemistry, spectroscopy, X-ray crystallography, and computational modeling to understand their structure-property relationships. mdpi.comresearchgate.net
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
While the biological activities of this compound and its derivatives are recognized, a comprehensive understanding of their mechanisms of action at the molecular level is often still developing. Future research will focus on elucidating these intricate interactions to inform the design of more effective and selective therapeutic agents.
Techniques such as molecular docking and molecular dynamics simulations are being employed to predict and analyze the binding modes of these compounds with their biological targets. mdpi.comnih.gov These computational approaches provide valuable insights into the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding. nih.gov For instance, in the context of anticancer research, identifying the specific proteins or enzymes that these compounds target is a key objective. mdpi.com Studies on related pyridine carbothioamide derivatives have shown that they can act as inhibitors of enzymes like urease. mdpi.com Understanding the structure-activity relationships (SAR) through these detailed mechanistic studies is crucial for optimizing the therapeutic potential of this compound analogs. mdpi.comebi.ac.uk
Design and Optimization of Highly Selective and Potent Analogs for Specific Biological Targets
Building upon a deeper mechanistic understanding, the next logical step is the rational design and synthesis of new analogs of this compound with improved potency and selectivity for specific biological targets. This involves a cyclic process of design, synthesis, and biological evaluation.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the chemical structure of the parent compound and observing the effects on its biological activity, researchers can identify the key pharmacophoric features required for potent and selective inhibition. mdpi.comebi.ac.uk For example, the introduction of different substituents on the pyridine ring or the carbothioamide group can significantly influence the compound's activity. mdpi.com The goal is to develop analogs that exhibit high affinity for their intended target while minimizing off-target effects, thereby reducing potential side effects. This targeted approach has been successful in the development of potent inhibitors for various enzymes and receptors. mdpi.comacs.org The design of these optimized analogs will be guided by computational modeling and a thorough understanding of the target's three-dimensional structure. nih.gov
Potential Applications in Advanced Materials and Catalysis
Beyond its biological applications, the unique chemical structure of this compound suggests its potential use in the development of advanced materials and as a catalyst or ligand in catalytic systems.
The ability of the carbothioamide group to coordinate with metal ions makes this compound a valuable building block for the synthesis of functional materials. Metal complexes of related pyridine derivatives have been explored for their catalytic activity in various organic transformations. rsc.org For instance, ruthenium complexes bearing pyridine bis(carboxamide) have demonstrated catalytic activity for hydrosilylation. rsc.org The incorporation of this compound into polymer structures could also lead to materials with novel electronic or optical properties. Furthermore, the thioamide functionality itself can participate in various chemical reactions, suggesting its potential as an organocatalyst. Future research in this area will focus on exploring these possibilities, designing and synthesizing new materials and catalytic systems, and evaluating their performance in a range of applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methylpyridine-2-carbothioamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For pyridine-thioamide derivatives, a common approach is reacting 3-methylpyridine-2-carboxylic acid with thionating agents like Lawesson’s reagent or phosphorus pentasulfide. Key parameters include solvent choice (e.g., dry toluene for anhydrous conditions), temperature (80–120°C), and stoichiometric ratios. Yield optimization may require iterative adjustments to reaction time and purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly the methyl group at position 3 and the carbothioamide moiety. Infrared (IR) spectroscopy identifies the C=S stretch (~1200–1050 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding patterns, as seen in analogous pyridine-metal complexes .
Q. How does the electronic structure of this compound influence its reactivity?
- Methodological Answer : The electron-withdrawing carbothioamide group at position 2 directs electrophilic substitution to the pyridine ring’s para and meta positions. Computational methods (e.g., DFT calculations) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Experimental validation may involve nitration or halogenation reactions, monitored via HPLC or LC-MS to track regioselectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Rigorous purity assessment (HPLC ≥98%) and chiral separation (e.g., chiral HPLC or crystallization) are critical. Comparative studies using standardized assays (e.g., enzyme inhibition or antimicrobial MIC tests) under controlled conditions (pH, temperature) can isolate structure-activity relationships. Meta-analyses of published data should account for solvent effects and counterion interactions .
Q. How does this compound coordinate with transition metals, and what are the implications for catalytic applications?
- Methodological Answer : The sulfur and nitrogen atoms act as bidentate ligands, forming stable complexes with metals like Ag(I), Co(II), or Cu(II). Synthesis involves refluxing the ligand with metal salts (e.g., AgNO₃) in ethanol/water. Characterization via UV-Vis, EPR, and single-crystal XRD reveals geometry (e.g., octahedral or square planar). These complexes may catalyze C–H activation or cross-coupling reactions, as demonstrated in pyridine-metal systems .
Q. What computational approaches are optimal for modeling the supramolecular assembly of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations or density functional theory (DFT) can predict intermolecular interactions (e.g., π-stacking, hydrogen bonding). Pairwise energy decomposition analysis (PEDA) identifies dominant forces in crystal packing. Experimental validation via temperature-dependent XRD or DSC (differential scanning calorimetry) correlates predicted and observed thermal stability .
Q. How can structure-activity relationships (SARs) guide the design of this compound analogs with enhanced bioactivity?
- Methodological Answer : Systematic substitution at the methyl group or pyridine ring (e.g., halogenation, methoxylation) followed by in vitro screening identifies pharmacophores. QSAR models using descriptors like logP, polar surface area, and Hammett constants optimize bioavailability. Parallel synthesis (e.g., combinatorial libraries) and high-throughput screening accelerate lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
